molecular formula C4H6N2O2 B1286636 (5-Methyl-1,3,4-oxadiazol-2-yl)methanol CAS No. 915924-37-7

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Cat. No. B1286636
M. Wt: 114.1 g/mol
InChI Key: LCLOUZXOEJVYFP-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” is a chemical compound with the molecular formula C4H6N2O2 . It is a member of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . Another method involves the condensation of a hydrazide derivative with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” has been established using single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy . The InChI key for this compound is LCLOUZXOEJVYFP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” include a sequential condensation followed by tandem oxidative cyclization and rearrangement . Another reaction involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

“(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 114.1 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Therapeutic Potentials of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, due to their structural uniqueness, show a broad spectrum of bioactivities by effectively binding with various enzymes and receptors through multiple weak interactions. These derivatives are explored extensively for their therapeutic values in treating various diseases. Their applications span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal areas. This highlights the compound's significant potential for developing new medicinal agents with higher activity and lower toxicity (Verma et al., 2019).

Synthesis and Biological Roles

The synthesis of 1,3,4-oxadiazole derivatives and their biological applications have been a focal point of research, offering innovative methods for creating these compounds. These efforts are directed towards developing new medicinal species to address a myriad of diseases, indicating the compound's versatility and potential in medicinal chemistry (Nayak & Poojary, 2019).

Recent Advances in Oxadiazole Derivatives

Recent studies have underscored the pharmacological importance of oxadiazole derivatives, particularly 1,3,4-oxadiazole, for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The enhancement of pharmacological activity is attributed to hydrogen bond interactions with biomacromolecules, underscoring the importance of oxadiazole derivatives in drug development and therapy (Wang et al., 2022).

Potential Metal-Ion Sensing Applications

Beyond medicinal applications, 1,3,4-oxadiazole scaffolds show promise in metal-ion sensing due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites. These properties make them suitable for developing chemosensors, highlighting the compound's versatility in fields beyond pharmacology (Sharma et al., 2022).

Safety And Hazards

The safety information for “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future directions for “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” and similar compounds involve further exploration of their potential biological effects, not yet described in the literature . This includes their potential use in medicine and agriculture, given their wide range of biological activities . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLOUZXOEJVYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603472
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

CAS RN

915924-37-7
Record name (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanol
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